molecular formula C7H6FN3 B1450068 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 2251137-40-1

4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1450068
CAS No.: 2251137-40-1
M. Wt: 151.14 g/mol
InChI Key: HUJPLYSMMSUAFM-UHFFFAOYSA-N
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Description

  • Biological Relevance : Triazole compounds, including this derivative, exhibit versatile biological activities due to their ability to bind with enzymes and receptors in the biological system .


Synthesis Analysis

The synthesis of 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole involves specific chemical reactions. While I don’t have access to specific papers, the synthesis typically proceeds through methods such as cyclization reactions, nucleophilic substitution, or condensation reactions. Researchers have explored various synthetic routes to obtain this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a benzotriazole core with a fluorine substituent. The arrangement of atoms and functional groups determines its biological activity and interactions with other molecules .


Chemical Reactions Analysis

  • Functional Group Transformations : Modifications to enhance specific properties .


Physical And Chemical Properties Analysis

  • NMR Spectra : Proton and carbon NMR provide insights into the compound’s structure and connectivity .

Scientific Research Applications

1. Synthesis of Analgesic Agents

  • A study by (Zaheer et al., 2021) explored the synthesis of triazole derivatives with potential as analgesic agents. The research involved microwave-assisted synthesis of 4-(benzylideneamino)-1H-1,2,4-triazole-5(4H)-thione derivatives. This highlights the role of triazole compounds in the development of new pain relief medications.

2. Anticonvulsant Synthesis

  • Triazole derivatives have been synthesized for potential use as anticonvulsants. For instance, (Saemian et al., 2006) synthesized 1,2,3-triazole anticonvulsants labeled with carbon-14, indicating the utility of triazole in neurological disorder treatments.

3. Corrosion Inhibition

  • The study by (Negrón-Silva et al., 2013) demonstrated the synthesis of 1,2,3-triazole derivatives for inhibiting acidic corrosion of steels. This suggests the application of triazole derivatives in materials science, particularly in corrosion protection.

4. Fluoroalkylated Triazoles Synthesis

  • The synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, as studied by (Peng & Zhu, 2003), shows the potential of triazole derivatives in creating novel organic compounds with specific properties.

Mechanism of Action

The precise mechanism of action for 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole depends on its specific biological target. It may interact with enzymes, receptors, or other cellular components, affecting processes such as signal transduction, enzyme inhibition, or gene expression .

Safety and Hazards

  • Environmental Impact : Consider its fate in the environment and potential ecological effects .

Future Directions

  • Drug Development : Assess its suitability for drug design and optimization .

Properties

IUPAC Name

4-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJPLYSMMSUAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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